![molecular formula C27H25BF9N3OSi B14770094 trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)
trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate is a complex organosilicon compound. It features a unique structure that includes a pentafluorophenyl group, a pyrrolo[2,1-c][1,2,4]triazolium core, and a diphenylmethoxy group, all coordinated to a silicon atom. The tetrafluoroborate anion serves as a counterion to balance the charge of the cationic species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate typically involves multiple steps:
Formation of the Pyrrolo[2,1-c][1,2,4]triazolium Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pentafluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the Diphenylmethoxy Group: This step can be achieved through a condensation reaction.
Coordination to Silicon: The final step involves the coordination of the organic moiety to a silicon atom, followed by the addition of tetrafluoroborate to form the final compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolo[2,1-c][1,2,4]triazolium core.
Reduction: Reduction reactions may target the pentafluorophenyl group or the pyrrolo[2,1-c][1,2,4]triazolium core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pentafluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate involves its interaction with specific molecular targets. The pentafluorophenyl group may interact with aromatic residues in proteins, while the pyrrolo[2,1-c][1,2,4]triazolium core may engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Compounds: These compounds share the trimethylsilyl group but differ in the attached organic moieties.
Pentafluorophenyl Derivatives: These compounds contain the pentafluorophenyl group but differ in the rest of the structure.
Pyrrolo[2,1-c][1,2,4]triazolium Derivatives: These compounds share the pyrrolo[2,1-c][1,2,4]triazolium core but differ in the substituents.
Uniqueness
The uniqueness of trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate lies in its combination of structural features, which confer specific chemical and biological properties. The presence of multiple functional groups allows for diverse reactivity and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H25BF9N3OSi |
|---|---|
Molecular Weight |
617.4 g/mol |
IUPAC Name |
trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate |
InChI |
InChI=1S/C27H25F5N3OSi.BF4/c1-37(2,3)36-27(17-10-6-4-7-11-17,18-12-8-5-9-13-18)19-14-15-20-33-35(16-34(19)20)26-24(31)22(29)21(28)23(30)25(26)32;2-1(3,4)5/h4-13,16,19H,14-15H2,1-3H3;/q+1;-1/t19-;/m0./s1 |
InChI Key |
BYXDPKPFZDHDSD-FYZYNONXSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C[Si](C)(C)OC([C@@H]1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
[B-](F)(F)(F)F.C[Si](C)(C)OC(C1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
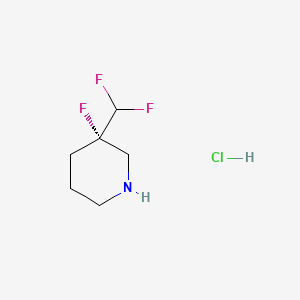
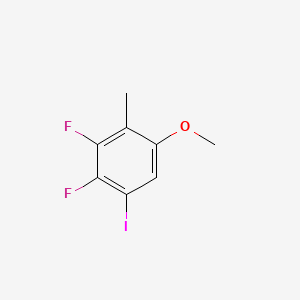
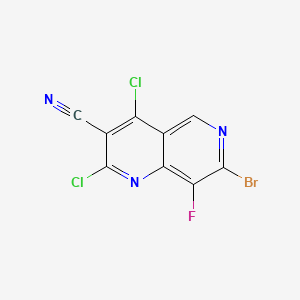

![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)
![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
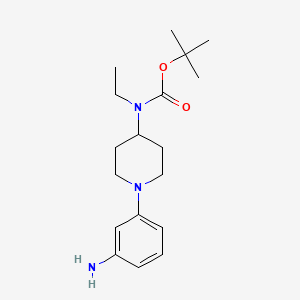
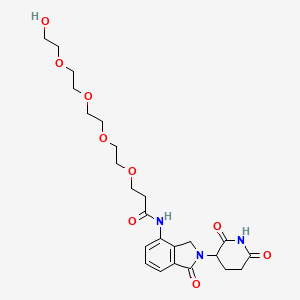
![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)
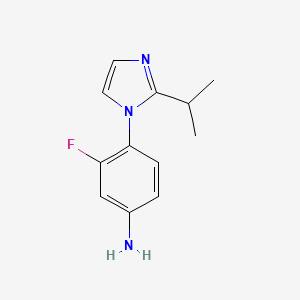
![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)

